Desmopressin Desmopressin Desmopressin (dDAVP), a synthetic analogue of 8-arginine vasopressin (ADH), is an antidiuretic peptide drug modified by deamination of 1-cysteine and substitution of 8-L-arginine by 8-D-arginine. ADH is an endogenous pituitary hormone that has a crucial role in the control of the water content in the body. Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney. The hormone interacts with V1, V2 or V3 receptors with differing signal cascade systems. Desmopressin displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH. It has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet and oral lyophilisate. Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand's disease for minor surgeries. The active ingredient in most formulations is desmopressin acetate. Nocdurna, or desmopressin acetate, was approved by the FDA on June 21st, 2018 for the treatment of nocturia due to nocturnal polyuria in adults. It is available as a sublingual tablet.
Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease.
Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation.
A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
Brand Name: Vulcanchem
CAS No.: 16679-58-6
VCID: VC21543522
InChI: InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)
SMILES: C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Molecular Formula: C46H64N14O12S2
Molecular Weight: 1069.2 g/mol

Desmopressin

CAS No.: 16679-58-6

Cat. No.: VC21543522

Molecular Formula: C46H64N14O12S2

Molecular Weight: 1069.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Desmopressin - 16679-58-6

CAS No. 16679-58-6
Molecular Formula C46H64N14O12S2
Molecular Weight 1069.2 g/mol
IUPAC Name N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)
Standard InChI Key NFLWUMRGJYTJIN-UHFFFAOYSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
SMILES C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Appearance Solid powder
Boiling Point N/A
Melting Point N/A

Chemical Structure and Properties

The molecular formula of desmopressin is C₄₆H₆₄N₁₄O₁₂S₂ with a molecular weight of 1069.22 g/mol. The compound is characterized by two key structural modifications compared to the natural arginine vasopressin :

  • Omission of the amino group at position 1 in the N-terminal

  • Replacement of L-arginine with its D-arginine enantiomer at position 8

These structural alterations result in the name 1-desamino-8-D-arginine vasopressin acetate (DDAVP). The modifications confer important pharmacological advantages, increasing antidiuretic potency approximately ten-fold while reducing vasoconstriction (pressor) effects by approximately 1,500-fold compared to endogenous vasopressin .

Physically, desmopressin is an odorless, tasteless, white, lyophilized powder that is soluble in water, ethanol, and acetic acid. The basic amino acid arginine in position 8 is responsible for the compound's antidiuretic activity. A critical feature of the molecule is the disulfide bond forming a bridge between positions 1 and 6, resulting in a ring structure that is integral to the biological activity of the molecule .

Mechanism of Action

Desmopressin acts as a selective agonist of vasopressin V2 receptors, which are primarily expressed in the renal collecting duct. Upon binding to these receptors in the basolateral membrane of cells in the distal tubule and collecting ducts of the nephron, desmopressin stimulates adenylyl cyclase. This triggers intracellular cascades that increase the rate of insertion of water channels (aquaporins) into the luminal membrane, enhancing the permeability of the membrane to water .

This mechanism results in increased water reabsorption and reduced urine production, which explains the antidiuretic effect of desmopressin. The V2-selective actions of desmopressin account for its enhanced antidiuretic potency and fewer pressor effects compared to endogenous antidiuretic hormone (ADH) .

In addition to its antidiuretic effects, desmopressin has been shown to increase plasma levels of factor VIII activity in patients with hemophilia and von Willebrand's disease Type I, making it useful in the management of bleeding disorders .

Target Actions

Desmopressin interacts with various receptors in the human body, with different affinities and resulting actions:

TargetActionsOrganism
Oxytocin receptorAgonistHumans
Vasopressin V2 receptorAgonistHumans
Vasopressin V1a receptorAgonistHumans
Vasopressin V1b receptorAgonistHumans

Table 1: Receptor targets and actions of desmopressin

Pharmacokinetics

The pharmacokinetic properties of desmopressin vary significantly depending on the route of administration. The compound demonstrates a half-life of approximately 3 hours, which is substantially longer than the natural AVP (half-life of approximately 3 minutes) .

Desmopressin administered intranasally has an antidiuretic effect about one-tenth that of an equivalent dose administered by injection . The bioavailability of oral desmopressin is significantly affected by food intake, with a pronounced food effect demonstrated in pharmacokinetic studies .

Pharmacokinetics of Different Formulations

ParameterIntravenousIntranasalOral tabletOral 'Melt' (Lyophilizate)
Maximum daily doses0.001–0.004 mg0.01 mg, 0.02 mg, 0.04 mg0.1 mg, 0.2 mg, 0.4 mg0.06 mg, 0.12 mg, 0.24 mg
Peak levelsBiphasicBiphasicMonophasicMonophasic
Half-life (t½)<10 mins (fast), 51–158 mins (slow)---

Table 2: Pharmacokinetics of different desmopressin formulations

Interestingly, the plasma concentration-time profiles of the desmopressin lyophilizate formulation show a double absorption peak in children, which differs from the profile observed in adults. This pharmacokinetic difference highlights the importance of considering age-specific factors when prescribing desmopressin .

Clinical Applications

Nocturia and Nocturnal Polyuria

Desmopressin is indicated for the treatment of nocturia due to nocturnal polyuria in adults. Nocdurna, a sublingual tablet formulation of desmopressin acetate, was approved by the FDA on June 21, 2018, specifically for this indication .

Clinical trials have demonstrated that desmopressin significantly reduces the number of nocturnal voids and increases the maximum duration of uninterrupted sleep in patients with nocturia. The efficacy appears to be sex-dependent, with optimal dosing varying between males and females. In trial CS29, a post-hoc sex-based analysis of efficacy data suggested that different doses were effective for males and females:

  • In males, desmopressin 50 mcg appeared beneficial relative to placebo

  • In females, desmopressin 25 mcg and 50 mcg appeared beneficial relative to placebo

This observation led to the conduct of two confirmatory studies:

  • CS40 in women testing the 25 μg dose

  • CS41 in men testing the 50 μg and 75 μg doses

Diabetes Insipidus

Desmopressin has been effectively used in the treatment of vasopressin-sensitive cranial diabetes insipidus. By mimicking the actions of endogenous ADH, desmopressin compensates for the deficiency of natural vasopressin, thereby reducing the excessive water loss in urine characteristic of this condition .

Bleeding Disorders

Desmopressin has proven efficacy in the management of bleeding disorders, particularly mild hemophilia A and von Willebrand disease (VWD). The compound increases plasma levels of factor VIII and von Willebrand factor, making it a valuable therapeutic option for preventing and treating bleeding in these patients .

Indications for Desmopressin in Bleeding Disorders

IndicationGrading of recommendationLevel of evidence
Established
Mild hemophilia ABIII
VWD (various types)BIII
Possible
Congenital defects of platelet functionCIV
UremiaCIV
Liver cirrhosisCIV

Table 3: Indications for desmopressin in the treatment of bleeding disorders

Recent research has also explored the potential use of desmopressin in preventing hematoma expansion in intracranial hemorrhage associated with antiplatelet drugs. A systematic review and meta-analysis found that desmopressin was associated with a non-significant decrease in the risk of hematoma expansion and thrombotic events, though it was also associated with significantly poorer neurological outcomes in patients .

Other Applications

Desmopressin has been investigated for efficacy in several other areas, including renal colic and certain neurological conditions. In neurological patients, studies have shown that desmopressin can effectively reduce nocturia episodes with mainly transient adverse effects .

A systematic review of desmopressin use in neurological patients with nocturia and nocturnal polyuria found that intranasal and oral formulations significantly reduced nighttime urination compared to placebo, with a mean difference of -0.75 episodes (95% CI: -1.10 to -0.41; p < 0.00001) .

Additionally, desmopressin has been reported to be used successfully for prevention of bleeding during pregnancy and postpartum hemorrhage in selected patients with bleeding disorders .

Formulations and Dosing

Desmopressin is available in several pharmaceutical formulations:

  • Intranasal solution (since 1972)

  • Injectable solution (since 1981)

  • Oral tablets (since 1987)

  • Oral lyophilizate (since 2005)

For the treatment of nocturia, Nocdurna (desmopressin acetate sublingual tablets) is available in gender-specific doses:

  • 27.7 mcg for females

  • 55.3 mcg for males

These dosage strengths are sometimes referred to as 25 mcg and 50 mcg, respectively, in clinical studies .

It's worth noting that the bioequivalence between different formulations established in adults (e.g., 200 μg tablet and 120 μg lyophilizate) cannot be readily extrapolated to children. This has implications for pediatric dosing, where age and weight-based dosing schemes have been proposed to optimize response rates .

Recent Developments and Research Gaps

Despite the long clinical history of desmopressin, there remain significant knowledge gaps in its pharmacology, particularly in pediatric applications. Areas requiring further research include:

  • The clinical relevance of the double absorption peak observed in children

  • The food effect on bioavailability

  • Bioequivalence and therapeutic equivalence across different formulations

  • Pediatric-adapted dosing regimens

  • Appropriate study endpoints

  • Differences between daytime and nighttime study protocols

Recent investigations have also explored potential new applications of desmopressin, including its use in renal colic, central nervous system conditions, and oncology. While evidence suggests potential benefits in these areas, further research, including randomized controlled studies specifically examining oral formulations and doses, is needed to clarify the effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator